molecular formula C16H10N4 B2418368 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile CAS No. 81874-54-6

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile

Cat. No.: B2418368
CAS No.: 81874-54-6
M. Wt: 258.284
InChI Key: KALLUAMTZFFSDE-UHFFFAOYSA-N
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Description

4’-Cyano-2,2’: 6’,2"-terpyridine is a heterocyclic compound derived from terpyridine, featuring a cyano group at the 4’ position. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .

Pharmacokinetics

The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets

Result of Action

The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-2,2’: 6’,2"-terpyridine typically involves the palladium-catalyzed cyanation of 4’-chloro-2,2’: 6’,2"-terpyridine . This reaction is carried out under mild conditions, ensuring the preservation of the cyano group. Another method involves the KF/alumina-catalyzed Michael addition of 4’-pyrrol-2-yl-2,2’: 6’,2"-terpyridine into acrylonitrile .

Industrial Production Methods: While specific industrial production methods for 4’-Cyano-2,2’: 6’,2"-terpyridine are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of palladium-catalyzed reactions and Michael additions are well-established in industrial organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 4’-Cyano-2,2’: 6’,2"-terpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4’-Cyano-2,2’: 6’,2"-terpyridine is unique due to the presence of the cyano group, which significantly enhances its electron-withdrawing properties. This modification alters its redox and photophysical properties, making it distinct from other terpyridine derivatives .

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLUAMTZFFSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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